2,2,2-Trifluoroethylhydrazine
Overview
Description
2,2,2-Trifluoroethylhydrazine is a chemical compound that can be derived from reactions involving hydrazine and various fluorinated precursors. While the specific compound "2,2,2-Trifluoroethylhydrazine" is not directly mentioned in the provided papers, the synthesis and reactions of related fluorinated hydrazine derivatives are discussed, which can provide insights into the chemistry of such compounds.
Synthesis Analysis
The synthesis of fluorinated hydrazine derivatives is often achieved through reactions involving hydrazine and fluorinated compounds. For instance, the reaction of 3-benzoyl-5-perfluoroalkyl-1,2,4-oxadiazoles with hydrazine leads to the formation of Z-oximes of 3-perfluoroalkyl-6-phenyl-2H-1,2,4-triazin-5-ones, which suggests that hydrazine can act as a nucleophile attacking electrophilic carbon centers in the presence of fluorinated groups . Similarly, hydrazinecarboxamides can cyclize with tri/difluoroacetic anhydride to form 3-(tri/difluoromethyl)-1H-1,2,4-triazol-5(4H)-ones, indicating the versatility of hydrazine in cyclization reactions to create fluorinated heterocycles .
Molecular Structure Analysis
The molecular structures of fluorinated hydrazine derivatives are characterized using various spectroscopic methods, including NMR, X-ray crystallography, and mass spectrometry. For example, the crystal structure of hydrazine 5-amino-1-benzyl-1,2,3-triazole-4-carboxylate hexafluorosilicate trihydrate was determined, showing that the compound crystallizes in the monoclinic system with a three-dimensional framework established through hydrogen bonds . This suggests that fluorinated hydrazine derivatives can form complex crystalline structures with specific bonding patterns.
Chemical Reactions Analysis
Fluorinated hydrazine derivatives participate in a variety of chemical reactions. The Boulton-Katritzky rearrangement is one such reaction where hydrazine derivatives can rearrange to form triazole compounds . Additionally, the defluorinative coupling of pyrrole-2-acetic acids and α-trifluoromethyl alkenes followed by an intramolecular SNV reaction demonstrates the ability of fluorinated hydrazine derivatives to engage in complex reaction sequences involving multiple bond cleavages and formations .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated hydrazine derivatives are influenced by the presence of fluorine atoms. For instance, the photophysical properties of a thienyl substituted bis(difluoroboron)-1,2-bis((1H-pyrrol-2-yl)methylene)hydrazine dye show aggregation-induced emission enhancement, which is a result of the fluorine substituents affecting the electronic properties of the compound . The presence of fluorine can also impact the solubility, stability, and reactivity of these compounds, as seen in the synthesis of stable 2-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-2-ols .
Safety And Hazards
properties
IUPAC Name |
2,2,2-trifluoroethylhydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5F3N2/c3-2(4,5)1-7-6/h7H,1,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPMFFAOEPFATTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10198462 | |
Record name | 1-(2,2,2-Trifluoroethyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10198462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoroethylhydrazine | |
CAS RN |
5042-30-8 | |
Record name | (2,2,2-Trifluoroethyl)hydrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5042-30-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2,2-Trifluoroethylhydrazine, 70 % in aqueous solution | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005042308 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5042-30-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111156 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(2,2,2-Trifluoroethyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10198462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,2-trifluoroethylhydrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.395 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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